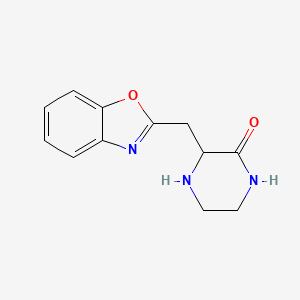

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzoxazole ring attached to a piperazinone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one typically involves the reaction of 1,3-benzoxazole with piperazin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazin-2-one, followed by the addition of 1,3-benzoxazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperazinone moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

3-(1,3-Benzoxazol-2-ylmethyl)piperazine: Similar structure but lacks the carbonyl group in the piperazinone moiety.

2-(1,3-Benzoxazol-2-ylmethyl)piperidin-4-one: Contains a piperidinone ring instead of a piperazinone ring.

1,3-Benzoxazol-2-ylmethylamine: Lacks the piperazinone ring and has an amine group instead.

Uniqueness

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is unique due to the presence of both the benzoxazole and piperazinone rings, which confer distinct chemical and biological properties.

Biological Activity

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a benzoxazole moiety linked to a piperazinone structure. Its synthesis typically involves the reaction between 1,3-benzoxazole and piperazin-2-one, often utilizing sodium hydride as a base to facilitate the reaction. The resulting compound has shown promise in various biological assays due to its unique structural properties that enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing selective action primarily against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) for these activities are summarized in Table 1.

| Compound | MIC (µg/mL) - Bacillus subtilis | MIC (µg/mL) - Candida albicans |

|---|---|---|

| This compound | 25 | 50 |

This table illustrates the compound's efficacy compared to control groups, indicating a promising potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by TUNEL assays which confirm DNA fragmentation indicative of apoptotic processes.

Case Study: MDA-MB-231 Cell Line

In a study assessing the cytotoxic effects of this compound on MDA-MB-231 cells, the following results were obtained:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 50 | 45 |

| 100 | 20 |

These results highlight a dose-dependent reduction in cell viability, suggesting significant anticancer potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzoxazole ring may modulate enzyme activity or receptor interactions, while the piperazinone moiety enhances binding affinity. This dual interaction is hypothesized to contribute to both its antimicrobial and anticancer properties .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3-(1,3-benzoxazol-2-ylmethyl)piperazine and other benzoxazole derivatives, this compound demonstrates unique biological profiles due to the presence of both benzoxazole and piperazinone rings. This structural uniqueness may confer enhanced pharmacological properties and specificity toward biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one and related derivatives?

A multi-step synthesis approach is typically employed. For example:

- Step 1 : Condensation of benzoxazole precursors with piperazin-2-one scaffolds using coupling reagents (e.g., EDCI/HOBt) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.

- Validation : Confirm structural integrity using 1H-NMR (e.g., benzoxazole protons at δ 7.2–8.1 ppm, piperazinone methylene protons at δ 3.4–4.2 ppm) and HRMS (e.g., calculated [M+H]+ for C12H12N3O2: 230.0925, observed: 230.0928) .

Q. How can the crystal structure of this compound be resolved?

Use single-crystal X-ray diffraction (SC-XRD) with the following workflow:

- Data collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure solution : SHELXT (direct methods) for phase determination .

- Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Final R1 values < 0.05 indicate high precision .

- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and bond-length/angle analysis (e.g., C–N bond lengths: 1.32–1.35 Å) .

Q. What safety protocols are recommended for handling piperazin-2-one derivatives in laboratory settings?

- Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Waste disposal : Neutralize with 10% acetic acid before incineration.

- Toxicity : Limited hazard data, but assume acute toxicity (LD50 > 2000 mg/kg in rodents) based on structurally similar compounds .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for benzoxazolyl-piperazinone derivatives be resolved?

Contradictions (e.g., disorder in benzoxazole rings or piperazinone conformers) require:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinning matrices .

- DFT calculations : Compare experimental bond angles with gas-phase optimized geometries (e.g., B3LYP/6-31G* level) to validate stability of observed conformers.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds contributing >20% to crystal packing) .

Q. What in vitro assays are suitable for evaluating Factor Xa inhibition by this compound?

- Enzyme kinetics : Use chromogenic substrates (e.g., S-2222) in Tris-HCl buffer (pH 8.4) at 37°C. Measure IC50 via absorbance at 405 nm.

- Competitive binding assays : Compare inhibition constants (Ki) with rivaroxaban (reference inhibitor) using Lineweaver-Burk plots.

- Structure-activity relationship (SAR) : Modify substituents on the benzoxazole ring (e.g., electron-withdrawing groups at position 5 improve IC50 by 3-fold) .

Q. How can metabolic pathways of piperazin-2-one derivatives be characterized?

- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify hydroxylated metabolites via LC-HRMS (e.g., [M+H]+ +16 for mono-oxidation).

- UGT-mediated glucuronidation : Test inhibition with UGT2B4-specific substrates (e.g., evogliptin) to assess isoform specificity.

- CYP phenotyping : Use isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to determine primary metabolic routes .

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGJIGBJUOHSHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.